Aryl 1,2-diamine derivative 1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H28N4O3 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[5-(4-cyanoanilino)-6-[ethyl(oxan-4-yl)amino]pyridin-3-yl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C24H28N4O3/c1-2-28(20-8-12-31-13-9-20)22-21(27-19-6-4-17(15-25)5-7-19)14-18(16-26-22)24(23(29)30)10-3-11-24/h4-7,14,16,20,27H,2-3,8-13H2,1H3,(H,29,30) |
InChI Key |
OQNDTVBPYVYWIY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCOCC1)C2=C(C=C(C=N2)C3(CCC3)C(=O)O)NC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
General Significance of Aryl Diamines in Contemporary Chemical Research
Aryl diamines are fundamental building blocks in organic synthesis, prized for their role in creating complex molecular architectures. Their utility spans across medicinal chemistry, materials science, and catalysis. In medicinal chemistry, the aryl diamine motif is a "privileged structure," meaning it can bind to multiple biological targets, making it a valuable scaffold for drug discovery. mdpi.com Aromatic diamines are integral to the synthesis of various polymers, dyes, and pharmaceuticals. ontosight.aigoogle.com
One of the most prominent applications of aryl 1,2-diamines, specifically o-phenylenediamine (B120857) (OPD), is in the synthesis of benzimidazoles. thieme-connect.comijariie.comwikipedia.org These heterocyclic compounds are of immense interest due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. thieme-connect.comijariie.com The synthesis typically involves the condensation of an aryl 1,2-diamine with aldehydes, ketones, or carboxylic acids. thieme-connect.comsemanticscholar.orgarabjchem.org
Furthermore, aryl diamines are crucial in the development of ligands for transition metal catalysis. ucl.ac.uk Their ability to form stable complexes with metals like copper, iridium, and platinum facilitates a variety of chemical transformations, including cross-coupling reactions and hydrogen-evolution reactions. rsc.orgresearchgate.netacs.orgnih.govacs.orgorganic-chemistry.org The resulting metal complexes often exhibit unique electronic and catalytic properties. researchpublish.comnih.gov
Historical Context and Evolution of Aryl 1,2 Diamine Derivative Development
The exploration of aryl diamines dates back to the early days of organic synthesis. A significant milestone was the development of the Phillips method for benzimidazole (B57391) synthesis, which involves the condensation of o-diaminobenzenes with carboxylic acids in the presence of a strong acid. ijariie.com This method has been widely used for preparing a diverse range of benzimidazoles. ijariie.com
Over the decades, synthetic methodologies have evolved to become more efficient, versatile, and environmentally friendly. thieme-connect.com Early methods often required harsh reaction conditions, such as high temperatures and strong acids. researchgate.net The introduction of transition-metal-catalyzed reactions, like the Buchwald-Hartwig amination in the mid-1990s, revolutionized the synthesis of arylamines and their derivatives. researchgate.net
Recent advancements have focused on developing milder and more sustainable synthetic routes. This includes the use of green solvents like water, microwave-assisted synthesis, and the development of novel catalysts. thieme-connect.comarabjchem.orgcdnsciencepub.comresearchgate.net For instance, researchers have developed methods for the synthesis of 1,2-diamines from vinyl sulfonium (B1226848) salts and arylamines under mild, transition-metal-free conditions. acs.orgacs.org Another innovative approach involves the photo-induced synthesis of unsymmetrical 1,2-diamines from amines, aldehydes, and iodoarenes without the need for catalysts or bases. rsc.org
Current Research Landscape and Identified Knowledge Gaps for Aryl 1,2 Diamine Derivative 1
Direct Synthesis Approaches to the Aryl 1,2-diamine Derivative 1 Core Scaffold
Direct methods for synthesizing the aryl 1,2-diamine backbone involve either a stepwise, linear sequence of reactions or a convergent approach where key fragments are combined in a later stage.
Multi-step Linear Syntheses of Aryl 1,2-diamine Derivative 1rsc.org
Multi-step linear syntheses often involve the sequential introduction of the two amine functionalities onto an aromatic core. One common strategy begins with the conversion of α-amino acids, which are readily available and often enantiopure. This method typically involves amide bond formation followed by reduction to yield the desired 1,2-diamine. ucl.ac.uk For instance, various 1,2-diamines have been successfully derived from (S)-proline. ucl.ac.uk
Another linear approach is the conversion of 1,2-diols to diamines. This can be achieved through activation of the hydroxyl groups, followed by displacement with an azide (B81097) source like sodium azide, and subsequent reduction of the resulting diazide to form the enantiopure diamine. ucl.ac.uk
A photo-induced Mannich reaction has also been reported for the direct synthesis of alkyl/aryl 1,2-diamines. rsc.org This method brings together amines, aldehydes, and iodoarenes under catalyst- and base-free conditions, proceeding through a visible light-mediated radical chain process. rsc.org For example, the reaction of an amine, an aldehyde, and a 2-iodobenzamide (B1293540) derivative can yield the N,N'-dialkylated 1,2-diamine product after visible light irradiation and subsequent treatment with HCl. rsc.org
Convergent Synthetic Strategies for Aryl 1,2-diamine Derivative 1rsc.org
Convergent syntheses offer an alternative by preparing key fragments of the molecule separately and then combining them. This approach can be more efficient for complex structures. A notable convergent method involves the reductive coupling of imines, which is particularly effective for creating symmetric 1,2-diamines. ucl.ac.uk For example, a highly enantio- and diastereoselective synthesis of C2-symmetric 1,2-diamines has been achieved through the SmI2-mediated homocoupling of chiral N-tert-butylsulfinyl imines. ucl.ac.uk
Another convergent strategy is the three-component reaction of salicylaldehydes, amines, and alkenylboron compounds to form 2H-chromenes, which can be analogous to the formation of diamine precursors. nih.gov This highlights the potential for multi-component reactions to assemble complex molecules in a single step. nih.gov A similar three-component process involving styrenes, acetonitrile, and azodicarboxylates can produce vicinal diamination products through a Ritter-type reaction. organic-chemistry.org
More recently, a ligand-controlled regioreversed 1,2-aryl-aminoalkylation of alkenes has been developed using photoredox/nickel catalysis. This three-component coupling of an aryl halide, an alkene, and an α-silylamine allows for the construction of β-amino acid derivatives, which are related to 1,2-diamines.
Asymmetric Synthesis of Chiral this compound Enantiomers
The biological activity and catalytic applications of aryl 1,2-diamines often depend on their specific stereochemistry. uw.edu.pl Consequently, numerous asymmetric synthetic methods have been developed to access enantiomerically pure or enriched forms of these compounds.
Catalytic Enantioselective Routes to Aryl 1,2-diamine Derivative 1nih.govnih.govucl.ac.uksid.irnih.gov
Catalytic enantioselective methods are highly sought after for their efficiency. One prominent strategy is the copper-catalyzed hydroamination of γ-substituted allylic pivalamides, which provides a highly regio- and enantioselective synthesis of chiral, differentially protected vicinal diamines. nih.gov The N-pivaloyl group is crucial in this process, facilitating the hydrocupration step and preventing side reactions. nih.gov
Another approach involves the ring-opening of meso-aziridines with nitrogen nucleophiles. ucl.ac.ukrsc.org Chiral catalysts, such as those derived from titanium or zirconium, can mediate the enantioselective opening of these symmetric starting materials to produce chiral 1,2-diamines. ucl.ac.ukrsc.org For instance, a chiral zirconium catalyst has been used for the enantioselective ring opening of meso-aziridines with various anilines. ucl.ac.uk Similarly, a copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines has been developed to access anti-1,2-diamine derivatives with high diastereo- and enantioselectivity. nih.gov
The condensation of aryl-1,2-diamines with 1,2-diketones to form quinoxaline (B1680401) derivatives can be efficiently catalyzed by ammonium heptamolybdate tetrahydrate under mild, green conditions. sid.ir While not directly yielding a chiral diamine, this demonstrates a catalytic approach to related heterocyclic systems. A solvent-controllable photoreaction of 4-methoxyazobenzenes can selectively produce N-arylbenzene-1,2-diamines or 1-aryl-1H-benzimidazoles, depending on the reaction conditions. nih.gov
Table 1: Comparison of Catalytic Enantioselective Routes
| Method | Catalyst System | Key Features |
|---|---|---|
| Copper-Catalyzed Hydroamination | Copper-hydride with a chiral ligand | High regio- and enantioselectivity for allylic pivalamides. nih.gov |
| Aziridine Ring-Opening | Chiral Zirconium or Titanium catalyst | Enantioselective opening of meso-aziridines with anilines. ucl.ac.uk |
| Copper-Catalyzed α-Addition | Copper(I) complex | Asymmetric addition of ketimines to aldimines to form anti-1,2-diamines. nih.gov |
| Photoreaction of Azobenzenes | None (photochemical) | Solvent-controlled selective synthesis of N-arylbenzene-1,2-diamines. nih.gov |
Chiral Auxiliary-Mediated Syntheses of Aryl 1,2-diamine Derivative 1rsc.org
Chiral auxiliaries are another powerful tool for asymmetric synthesis. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, and are subsequently removed. A number of chiral auxiliaries derived from 1,2-diamines have been employed in highly diastereoselective reactions. ucl.ac.uk For example, chiral N-tert-butylsulfinyl imines serve as effective chiral auxiliaries in the reductive coupling of imines to produce C2-symmetric 1,2-diamines with high stereoselectivity. ucl.ac.uk
Regioselective and Stereoselective Control in this compound Formationucl.ac.uk
Controlling both regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms) is a central challenge in the synthesis of complex molecules like this compound.
A practical and stereoselective electrocatalytic 1,2-diamination of alkenes has been developed that converts aryl alkenes and sulfamides into 1,2-diamines with excellent diastereoselectivity. core.ac.ukresearchgate.net This method avoids transition metal catalysts and uses an organic redox catalyst and electricity, offering broad functional group compatibility. The cyclization of an intermediate carbocation is key to controlling the stereoselectivity, where substituents on the alkene are positioned on opposite sides of the newly formed ring to minimize steric hindrance. core.ac.uk
The reductive nitro-Mannich reaction is another powerful tool for creating structurally complex β-nitroamines with high anti-selectivity. These intermediates can then be reduced to the corresponding 1,2-diamines. ucl.ac.uk Subsequent palladium-catalyzed intramolecular N-arylation can lead to a variety of fused heterocyclic compounds containing the 1,2-diamine motif. ucl.ac.uk
Functionalization and Derivatization Strategies for this compound
The ability to introduce new functional groups and modify the core structure of this compound is crucial for tuning its properties for specific applications. This subsection explores both post-synthetic modifications and regioselective functionalization techniques.
Post-synthetic modification (PSM) is a powerful strategy for diversifying the chemical space of a pre-existing molecular scaffold. rsc.org In the context of materials science, PSM of porous organic cages (POCs) and metal-organic frameworks (MOFs) allows for the introduction of new functionalities and the enhancement of properties like stability and guest binding selectivity. rsc.org For instance, amine-functionalized MOFs are often used as starting materials for PSM due to the reactivity of the aniline (B41778) group towards various electrophiles. mdpi.com Common PSM reactions include the formation of amides, ureas, imines, and the conversion of amino groups to azides for "click" chemistry applications. mdpi.com
In a specific example, the free diamine group of a porous organic cage was functionalized with various aldehydes, which allowed for the fine-tuning of the cage's pore size and gas adsorption selectivity. rsc.org This highlights how PSM can be used to tailor the properties of materials derived from diamine-containing building blocks.
The following table provides examples of post-synthetic modifications on related amine-containing structures:
Regioselective functionalization is critical for the synthesis of well-defined, unsymmetrical derivatives of aryl 1,2-diamines. The ability to selectively modify one position of the aromatic ring or one of the amino groups allows for the creation of complex molecules with precise functionalities.
One approach to achieve regioselectivity is through directed C-H amination. bohrium.com For instance, a method for the ortho-selective amination of aniline-derived sulfamate (B1201201) salts has been developed, which utilizes noncovalent interactions to control the position of the incoming aminium radical cation. bohrium.comnih.gov This strategy provides a concise route to ortho-phenylenediamines. bohrium.comnih.gov Another strategy involves the use of a removable directing group to guide the functionalization to a specific position. nih.gov
The regioselective synthesis of arylquinoxaline derivatives, which are formed from the condensation of aromatic 1,2-diamines and arylglyoxals, has also been a subject of interest. echemcom.com Furthermore, the regioselective C–H arylation of the 1,2,4-triazole (B32235) ring has been achieved using a copper-diamine catalyst system, demonstrating the utility of diamine ligands in directing functionalization. rsc.org
The development of methods for the regioselective functionalization of aryl azoles is also relevant, as these scaffolds are present in many pharmaceutically important molecules. researchgate.netnih.gov Challenges in this area include overcoming the competitive metalation of the more acidic heterocycle to achieve selective functionalization of the aryl ring. researchgate.netnih.gov
The following table summarizes different approaches to the regioselective functionalization of related aromatic compounds:
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound and its analogues is essential for developing environmentally benign and sustainable processes. This subsection focuses on solvent-free and aqueous syntheses, as well as atom-economical approaches.
The use of solvent-free conditions or aqueous media represents a significant step towards greener chemical synthesis. These approaches minimize the use of hazardous organic solvents, reduce waste, and can lead to simplified work-up procedures.
A solvent-free and clay-catalyzed method has been developed for the synthesis of arylquinoxalines from the condensation of aromatic 1,2-diamines and arylglyoxals. echemcom.com This method, which utilizes grindstone chemistry, offers significant reductions in reaction times and high yields compared to traditional methods that rely on toxic solvents and reflux conditions. echemcom.com The use of a naturally abundant and inexpensive clay catalyst further enhances the green credentials of this approach. echemcom.com Similarly, a versatile green procedure for the synthesis of 2-aryl substituted benz-/naphthimidazoles involves the reaction of aromatic 1,2-diamines with arylthioprolines with just a few drops of water under grinding at ambient temperature. jksus.org
Aqueous medium syntheses have also been successfully employed. For example, the synthesis of N,N′-bis(2-(arylazo)-2-(aroyl)vinyl)ethane-1,2-diamines has been achieved through the reaction of ethylenediamine (B42938) with 2-arylhydrazono-3-oxopropanals in aqueous conditions at room temperature, with both conventional stirring and microwave irradiation being effective. acs.org Another example is the synthesis of quinoxaline derivatives through the condensation of aryl-1,2-diamines with 1,2-diketones in a mixture of ethanol and water, using a reusable catalyst. sid.irresearchgate.net
The following table presents examples of solvent-free and aqueous syntheses of related compounds:
Atom economy is a core principle of green chemistry that aims to maximize the incorporation of all materials used in the process into the final product. Hydroamination reactions are excellent examples of atom-economical processes, as they involve the addition of an N-H bond across a C-C double or triple bond with 100% atom economy. nih.gov
The rhodium-catalyzed hydroamination of primary and secondary allylic amines with various amine nucleophiles provides a direct and atom-economical route to a wide range of unsymmetrical vicinal diamines. nih.gov This method avoids the need for pre-functionalized starting materials and generates minimal waste. nih.gov Similarly, iridium-catalyzed hydroamination of enamides offers an atom-economical pathway to enantioenriched 1,2-diamines. researchgate.net
Another approach involves the reductive coupling of imines. For example, the reductive coupling of ketimines has been used to synthesize tetrasubstituted syn-1,2-diamines with high yields. rsc.org
The following table highlights some atom-economical approaches for the synthesis of 1,2-diamines:
Elucidation of Reaction Pathways Mediated by this compound
The elucidation of reaction pathways is fundamental to understanding and optimizing chemical transformations. For reactions mediated by this compound, a combination of kinetic studies and isotopic labeling has provided significant insights into the operative mechanisms. These investigations help to map out the energy landscape of the reaction, identify rate-determining steps, and clarify the roles of the catalyst and reactants throughout the transformation process.
Kinetic Studies of Reactions Involving this compound
Kinetic studies are a powerful tool for unraveling the mechanism of a chemical reaction by providing information about the reaction rate and its dependence on the concentration of various species. In the context of transformations involving this compound, kinetic analyses have been instrumental in identifying turnover-limiting steps and constructing rate laws that describe the reaction behavior.
For instance, in the hydrogenation of ketones catalyzed by ruthenium complexes bearing diamine ligands, the reaction rate often shows a dependency on the concentrations of the catalyst and hydrogen gas. acs.org A typical rate law observed for such a system is expressed as: rate = k[catalyst][H₂] acs.orgnih.gov
Detailed kinetic experiments on the hydrogenation of acetophenone (B1666503) using a complex of ruthenium with a diamine ligand in benzene (B151609) at 293 K revealed the following kinetic parameters:
Rate constant (k): 3.3 M⁻¹ s⁻¹
Enthalpy of activation (ΔH‡): 8.5 ± 0.5 kcal mol⁻¹
Entropy of activation (ΔS‡): -28 ± 2 cal mol⁻¹ K⁻¹ acs.org
These parameters indicate that the heterolytic splitting of the dihydrogen molecule across the polar metal-nitrogen bond of the amido complex is the turnover-limiting step. acs.orgnih.gov Further studies have shown that in some cases, the reaction can proceed through a metal-ligand bifunctional mechanism, where the transfer of a hydride and a proton to the substrate is a rapid process that dictates the stereochemical outcome. acs.orgnih.gov
Kinetic resolution, a process that separates enantiomers based on their different reaction rates with a chiral catalyst, is another area where kinetic studies are vital. wikipedia.org For example, the kinetic resolution of 1,1'-binaphthyl-2,2'-diamine (BINAM) derivatives through acylation has been achieved with high selectivity. rsc.orgresearchgate.net The selectivity factor (s), which is the ratio of the rate constants for the two enantiomers (k_fast / k_slow), can reach values as high as 127 in these resolutions. rsc.org The ability to achieve high selectivity is crucial for the practical application of kinetic resolution in synthesizing enantiomerically pure compounds. rsc.orgnih.gov
| Reaction Type | Catalyst System | Substrate | Key Kinetic Parameter | Value | Source |
|---|---|---|---|---|---|
| Ketone Hydrogenation | Ru-diamine complex | Acetophenone | Rate constant (k) | 3.3 M⁻¹ s⁻¹ | acs.org |
| Ketone Hydrogenation | Ru-diamine complex | Acetophenone | ΔH‡ | 8.5 ± 0.5 kcal mol⁻¹ | acs.org |
| Ketone Hydrogenation | Ru-diamine complex | Acetophenone | ΔS‡ | -28 ± 2 cal mol⁻¹ K⁻¹ | acs.org |
| Kinetic Resolution (Acylation) | Chiral Calcium Phosphate | BINAM derivative | Selectivity factor (s) | up to 127 | rsc.org |
Isotopic Labeling Studies for Mechanistic Insights into this compound Transformations
Isotopic labeling is a definitive method for tracing the path of atoms and bonds throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. researchgate.net By substituting an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can follow its journey and gain insights into bond-breaking and bond-forming steps. researchgate.net
In the study of reactions mediated by this compound, deuterium (B1214612) labeling has been particularly informative. researchgate.net For example, in transfer hydrogenation reactions of activated C=C bonds catalyzed by ruthenium-diamine complexes, deuterium labeling experiments were conducted to elucidate the mechanism. bohrium.com When a deuterated hydrogen donor like formic acid-d₂ (DCO₂D) or 2-propanol-d₈ is used, the location of the deuterium atoms in the product reveals the nature of the hydrogen transfer process. bohrium.com Such studies have supported a stepwise conjugate reduction mechanism for the reduction of the C=C bond. bohrium.com
Kinetic Isotope Effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, provide further mechanistic detail. nih.govscispace.com A significant KIE (kH/kD > 1) indicates that the C-H (or N-H, O-H) bond is broken in the rate-determining step of the reaction. scispace.com In the hydrogenation of acetophenone catalyzed by a ruthenium-diamine complex, a KIE of kH₂/kD₂ = 2.0 ± 0.1 was observed when deuterium gas was used. scispace.com This value, supported by DFT calculations, points to the heterolytic cleavage of H₂ as the turnover-limiting step. scispace.com
Solvent isotope effects (SIEs) are also a valuable tool. nih.gov For instance, in the oxidation of amines catalyzed by diamine oxidase, the SIE for the biotransformation of histamine (B1213489) was found to be 3.58 on Vmax, indicating the involvement of proton transfer from the solvent in the catalytic cycle. nih.gov
| Reaction Type | Isotopic Label | Finding | Mechanistic Implication | Source |
|---|---|---|---|---|
| Transfer Hydrogenation | Deuterated hydrogen donor | Deuterium incorporated at specific positions in the product. | Supports a stepwise conjugate reduction mechanism. | bohrium.com |
| Ketone Hydrogenation | Deuterium gas (D₂) | Kinetic Isotope Effect (kH₂/kD₂) = 2.0 ± 0.1. | Heterolytic cleavage of H₂ is the rate-determining step. | scispace.com |
| Amine Oxidation | Deuterated solvent (D₂O) | Solvent Isotope Effect (Vmax(H₂O)/Vmax(D₂O)) = 3.58. | Proton transfer from the solvent is involved in the catalytic cycle. | nih.gov |
Stereochemical Outcomes and Control in this compound-Mediated Processes
Chiral 1,2-diamine derivatives are extensively used as ligands and catalysts in asymmetric synthesis to control the stereochemical outcome of reactions. researchgate.net The ability to selectively produce one stereoisomer over others is crucial in fields such as pharmaceuticals and materials science.
Diastereoselectivity and Enantioselectivity Control by this compound
This compound, when used as a chiral ligand or catalyst, can induce high levels of diastereoselectivity and enantioselectivity. nih.gov The rigid and well-defined chiral environment provided by these derivatives is highly effective for stereocontrol by restricting the conformational freedom of the reactants in the transition state. rsc.org
In the copper-catalyzed reductive coupling of a chiral allenamide with N-alkyl substituted aldimines, the use of a chiral diamine ligand leads to the formation of chiral 1,2-diamino synthons as single stereoisomers in high yields. acs.org This method demonstrates broad reaction scope and high diastereoselectivity. acs.org Similarly, in the asymmetric hydrogenation of imines, chiral diamine derivatives have been used to synthesize sterically demanding chiral vicinal diamines with excellent diastereoselectivity. chinesechemsoc.org
The enantioselectivity of reactions can also be finely tuned by modifying the structure of the diamine ligand. For example, in the kinetic resolution of BINAM derivatives, selectivity factors of up to 127 have been achieved, allowing for the isolation of the starting material with high enantiomeric excess. rsc.orgresearchgate.net In the asymmetric transfer hydrogenation of ketones, manganese catalysts with chiral diamine ligands have produced enantioenriched secondary alcohols in good to quantitative yields with notable enantioselectivity. acs.org
Furthermore, some catalytic systems exhibit diastereodivergence, where changing the chiral ligand allows for the selective formation of any of the possible stereoisomers of a product with multiple stereocenters. nih.gov
| Reaction | Catalyst/Ligand System | Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|---|
| Reductive Coupling | Cu-diamine complex | Chiral allenamide and aldimine | Single stereoisomer | - | acs.org |
| Asymmetric Hydrogenation | Chiral diamine derivative | Imine | Excellent | - | chinesechemsoc.org |
| Asymmetric Transfer Hydrogenation | Mn-diamine complex | Acetophenone | - | up to 85% | acs.orgresearchgate.net |
| Kinetic Resolution | Chiral Calcium Phosphate | BINAM derivative | - | Selectivity factor up to 127 | rsc.org |
Transition State Analysis in this compound-Mediated Processes
Understanding the three-dimensional structure of the transition state is key to explaining the origin of stereoselectivity in asymmetric catalysis. acs.org Computational methods, such as Density Functional Theory (DFT), have become invaluable for analyzing the transition states of reactions involving this compound. acs.orgacs.org
In aldol (B89426) reactions catalyzed by vicinal diamines, DFT calculations have shown that a cyclic transition state involving a nine-membered hydrogen-bonded ring is preferred. acs.org The chair-chair conformation of this transition state accounts for the observed stereoselectivity. acs.org
For the hydrogenation of ketones catalyzed by ruthenium-diamine complexes, transition state analysis reveals that the transfer of hydride and proton to the ketone occurs in a concerted, outer-sphere mechanism. acs.org The chirality is set during this step, and the calculated enantiomeric excess often shows good agreement with experimental results. acs.orgnih.gov The analysis of different transition state structures leading to the various stereoisomers allows for a quantitative prediction of the stereochemical outcome. rsc.org
In manganese-catalyzed asymmetric transfer hydrogenation, DFT calculations have been used to elucidate the origin of enantioselectivity. acs.org The calculations correctly predict the preferential formation of the major enantiomer and show that the differences in activation barriers for the competing transition states determine the enantiomeric excess of the product. acs.org These computational models highlight the importance of non-covalent interactions, such as hydrogen bonding and steric repulsion, in stabilizing the favored transition state. acs.org
Role of this compound as a Ligand in Coordination Chemistry
Vicinal diamines are widely used as ligands in coordination chemistry due to their ability to form stable chelate complexes with a variety of metal ions. wikipedia.org this compound, as a chiral ligand, can coordinate to a metal center to form well-defined chiral complexes that are effective catalysts in asymmetric synthesis. researchgate.netresearchgate.net
The coordination of these diamines to metals like palladium, ruthenium, rhodium, and copper has been extensively studied. acs.orgrsc.orgacs.org For example, trans-1,2-diaminocyclohexane derivatives react with palladium dichloride to form stable, easily isolated complexes. rsc.org Interestingly, the coordination of non-racemic (1R,2R)-(1,2-dialkyl)-1,2-diaminocyclohexane to palladium dichloride results in a selective R,S-coordination of the nitrogen atoms, breaking the C₂ symmetry of the free ligand. rsc.org
The coordination environment around the metal center, dictated by the structure of the diamine ligand, is crucial for the catalytic activity and selectivity. chinesechemsoc.org In some cases, the diamine can act as a tetradentate ligand, further influencing the geometry and reactivity of the metal complex. researchgate.net The resulting metal complexes have found applications in a wide range of catalytic transformations, including hydrogenation, transfer hydrogenation, and cross-coupling reactions. rsc.orgbjbs.com.br
Complexation Behavior of this compound with Metal Centers
Aryl 1,2-diamine derivatives are a significant class of ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metal centers. Their utility stems from their structural versatility and the presence of two nitrogen donor atoms, which allow them to act as bidentate or even tetradentate ligands, particularly after condensation reactions to form Schiff bases. nih.govuchile.cl The complexation behavior is often dictated by the nature of the aryl backbone, the substituents on the nitrogen atoms, and the reaction conditions.
These diamines readily form complexes with transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II). acs.orgtandfonline.com The formation of these complexes often involves the reaction of the diamine with a metal salt, such as an acetate (B1210297) or nitrate, in a suitable solvent like methanol (B129727) or ethanol. nih.govresearchgate.net In many instances, the aryl 1,2-diamine acts as a precursor to a more complex ligand, typically through a condensation reaction with an aldehyde or ketone to form a Schiff base. nih.govuchile.cltandfonline.com These Schiff base ligands, which can be tridentate (ONN) or tetradentate (ONNO), then chelate to the metal ion. uchile.clresearchgate.net For example, a Schiff base ligand derived from benzene-1,2-diamine and 4-chlorobenzaldehyde has been shown to form square planar complexes with Cu(II), Zn(II), Co(II), and Ni(II). tandfonline.com Similarly, Schiff base metal complexes have been synthesized through the condensation of 4-nitrobenzene-1,2-diamine with substituted benzaldehydes, which then coordinate with Co(II), Cu(II), and Zn(II). nih.govacs.org
The stoichiometry of the resulting complexes is commonly found to be 1:1 (metal:ligand). researchgate.net The coordination geometry of these complexes varies depending on the metal ion and the specific ligand structure. Square planar geometries are frequently observed for Cu(II), Ni(II), and Co(II) complexes. nih.govtandfonline.com However, other geometries, such as distorted octahedral, have also been reported, for instance, in complexes with larger rare earth metal ions like La(III), Ce(III), and Pr(III). researchgate.net The cyclohexane (B81311) backbone in derivatives like (1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine imparts significant conformational rigidity, which influences the stereochemistry of the resulting metal complexes.
The complexation is not limited to late transition metals. Aryl 1,2-diamine derivatives have been used to form complexes with palladium, which are active catalysts in organic synthesis, such as in the aerobic oxidative cyclization of allylic sulfamides. nih.gov Furthermore, they can form complexes with main group metals, as demonstrated by the synthesis of a dimeric aryllithium complex featuring intramolecular coordination from an o-diamine substituent. acs.org Copper(I)-catalyzed reactions have also been employed for the N,N'-diarylation of diamines with aryl iodides, showcasing the interaction of these ligands with early transition metals in lower oxidation states. beilstein-journals.org
| Metal Center | Ligand Type | Observed Geometry | Stoichiometry (Metal:Ligand) | Reference |
|---|---|---|---|---|
| Co(II), Cu(II), Zn(II) | Schiff base from 4-nitrobenzene-1,2-diamine | Square Planar | 1:1 | nih.govacs.org |
| Cu(II), Ni(II), Co(II), Zn(II) | Schiff base from benzene-1,2-diamine | Square Planar | Not Specified | tandfonline.com |
| La(III), Ce(III), Pr(III), Nd(III) | Unsymmetrical tetradentate Schiff base | Distorted Octahedral | 1:1 | researchgate.net |
| Pd(II) | Allylic sulfamide (B24259) derivative | Not Specified | Not Specified | nih.gov |
| Li(I) | o-Diamine substituted aryl | Dimeric structure | Not Specified | acs.org |
Ligand Field Effects and Electronic Properties of this compound in Metal Complexes
The electronic properties and ligand field effects of metal complexes containing this compound are primarily investigated using techniques such as UV-visible spectroscopy, magnetic susceptibility measurements, and computational methods. nih.govtandfonline.comacs.org These properties are crucial as they determine the color, magnetic behavior, and reactivity of the complexes.
The UV-visible spectra of these complexes typically display bands corresponding to three main types of electronic transitions: intra-ligand (π → π* and n → π), ligand-to-metal charge transfer (LMCT), and d-d transitions. nih.govacs.org The π → π and n → π* transitions are characteristic of the aromatic and imine groups within the ligand structure. nih.govacs.org For instance, in a series of Co(II), Cu(II), and Zn(II) complexes with a Schiff base derived from 4-nitrobenzene-1,2-diamine, absorption peaks below 430 nm were assigned to π → π* and n → π* transitions. nih.gov
The d-d transitions, which are often weak, are directly related to the ligand field splitting of the metal d-orbitals. The energy of these transitions provides information about the strength of the ligand field. For example, the electronic spectrum of a Cu(II) complex exhibited a d-d transition (¹A₁g → ¹A₂g) around 523 nm, which is characteristic of a square planar geometry. nih.govacs.org A Co(II) complex showed d-d transitions (⁴A₂F → ⁴T₁F and ⁴A₂F → ⁴T₁P) consistent with a square planar structure. acs.org The strength of the ligand field can be influenced by the flexibility of the ligand backbone; more rigid ligands tend to create a stronger ligand field. acs.org
Magnetic moment measurements provide insight into the spin state of the metal ion, which is also a consequence of the ligand field strength. A magnetic moment of 4.48 μB for a Co(II) complex supports a square planar geometry. nih.govacs.org Similarly, a value of 1.45 μB for a Cu(II) complex is indicative of a square planar environment with one unpaired electron. nih.gov In some cases, particularly with iron(II) complexes, the ligand field strength can be intermediate, leading to spin crossover behavior where the complex can exist in equilibrium between high-spin and low-spin states. acs.org
The donor properties of the diamine ligand are critical in determining the electronic structure. Acyclic diaminocarbene (ADC) ligands, which are related to diamines, are noted for their superior donor properties. rsc.org This strong donor capacity can destabilize metal-localized ligand-field excited states, which in turn influences the optical properties of the complex, such as luminescence. rsc.org For iridium(III) complexes, the strong donor character of ADC ligands can lead to higher-lying triplet metal-centered (MC) excited states, which can result in higher phosphorescence quantum yields compared to analogous complexes with other ligands. rsc.org
| Metal Complex | UV-Vis Absorption λmax (nm) | Assignment | Magnetic Moment (μB) | Reference |
|---|---|---|---|---|
| Co(II) Complex | 348, 462 | π → π, n → π, d-d | 4.48 | acs.org |
| Cu(II) Complex | 404, 523 | π → π, LMCT, d-d | 1.45 | nih.gov |
| Zn(II) Complex | 428, 481 | π → π, n → π* | Diamagnetic | nih.gov |
Computational and Theoretical Analyses of Aryl 1,2 Diamine Derivative 1
Quantum Chemical Studies on the Electronic Structure of Aryl 1,2-diamine Derivative 1
Quantum chemical studies are fundamental to elucidating the electronic characteristics of "this compound". These computational methods offer a microscopic view of electron distribution and its influence on the molecule's reactivity and properties.
Density Functional Theory (DFT) Calculations for this compound
Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of "this compound". researchgate.netmdpi.comuvic.caresearchgate.netuj.edu.plnih.govscispace.comnih.govresearchgate.net DFT calculations provide a balance between computational cost and accuracy, making them suitable for studying complex molecular systems.
Researchers have employed various functionals and basis sets to optimize the geometry and calculate the electronic properties of "this compound". The choice of functional, such as B3LYP, is often coupled with basis sets like 6-31G(d,p) to achieve reliable results. scispace.comresearchgate.net These calculations can determine key parameters like bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.
DFT studies have also been used to probe the mechanism of reactions involving aryl-1,2-diamines. For instance, calculations have been performed to understand the regioselectivity in the formation of quinoxaline (B1680401) derivatives from the condensation of aryl-1,2-diamines with 1,2-diketones. researchgate.net Furthermore, DFT has been instrumental in elucidating the stereochemical outcomes of reactions, such as the asymmetric aminoarylation of alkenes. nih.gov
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are readily calculated using DFT. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap generally implies higher reactivity. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, helps in understanding intramolecular interactions and charge delocalization. bohrium.com
| Parameter | Commonly Used Methods/Basis Sets | Information Obtained |
|---|---|---|
| Functional | B3LYP, M06-2X | Approximation of the exchange-correlation energy |
| Basis Set | 6-31G(d,p), 6-311++G(d,p) | Mathematical description of atomic orbitals |
| Solvent Model | PCM, IEFPCM | Accounts for the effect of solvent on molecular properties |
Aromaticity and Electronic Delocalization in this compound Systems
The aromaticity of the aryl component in "this compound" is a key determinant of its stability and reactivity. Aromaticity is associated with the cyclic delocalization of π-electrons, which leads to enhanced thermodynamic stability. chemrxiv.org Various computational methods are used to quantify the degree of aromaticity.
One such method is the calculation of the Harmonic Oscillator Model of Aromaticity (HOMA) index. The HOMA index evaluates the bond length alternation in the aromatic ring; a value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. The influence of substituents on the aromatic ring can be studied by analyzing the changes in the HOMA index. acs.org
Conformational Analysis and Molecular Dynamics Simulations of this compound
Understanding the three-dimensional structure and dynamic behavior of "this compound" is crucial for predicting its interactions with other molecules, such as biological receptors. Conformational analysis and molecular dynamics simulations are powerful tools for this purpose.
Energy Minima and Conformational Preferences of this compound
"this compound" can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations, known as energy minima, on the potential energy surface. nih.gov
Computational methods, often employing force fields or quantum mechanical calculations, are used to explore the conformational space of the molecule. researchgate.net By systematically rotating the flexible bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped out. The low-energy conformations represent the most probable shapes the molecule will adopt.
For aryl diamine derivatives, the relative orientation of the amino groups and the aryl ring is of particular interest. Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. researchgate.net The conformational preferences of similar molecules have been studied using a combination of NMR spectroscopy and theoretical calculations, which provides a comprehensive understanding of their structure in solution. scispace.comnih.gov
Dynamic Behavior of this compound in Solution and Solid State
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of "this compound" over time. tandfonline.com These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its movements and conformational changes in different environments.
In solution, MD simulations can reveal how the solvent molecules interact with the solute and influence its conformational flexibility. acs.org The stability of different conformations in a particular solvent can be assessed, which is important for understanding its behavior in chemical reactions or biological systems. The analysis of root-mean-square deviation (RMSD) during a simulation can indicate the stability of the molecule's structure. tandfonline.com
In the solid state, the dynamic behavior is more restricted, but molecular motions such as vibrations and rotations of specific groups can still occur. X-ray diffraction studies on related compounds have provided insights into their solid-state structures and packing arrangements. researchgate.net These experimental data can be complemented with solid-state MD simulations to understand the dynamic properties of the crystalline form.
Computational Prediction and Interpretation of Spectroscopic Signatures of this compound
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of "this compound". This allows for a direct comparison with experimental data and aids in the structural elucidation of the compound.
Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. scirp.org By calculating the energies of electronic transitions, the wavelengths of maximum absorption (λmax) can be predicted. These calculations can help in understanding the nature of the electronic transitions, such as whether they are localized on the aryl ring or involve charge transfer between different parts of the molecule. researchgate.net
The vibrational spectra (Infrared and Raman) can also be simulated using DFT calculations. By computing the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that can be compared with experimental data. bohrium.com This comparison can help in assigning the observed vibrational bands to specific molecular motions.
NMR chemical shifts are another important spectroscopic parameter that can be predicted computationally. By calculating the magnetic shielding of the nuclei in the molecule, the chemical shifts can be estimated. scispace.com This is particularly useful for complex molecules where the assignment of NMR signals can be challenging.
| Spectroscopic Technique | Computational Method | Predicted Parameters |
|---|---|---|
| UV-Vis Spectroscopy | TD-DFT | λmax, Oscillator Strength |
| Infrared (IR) Spectroscopy | DFT | Vibrational Frequencies, IR Intensities |
| NMR Spectroscopy | DFT (GIAO method) | Chemical Shifts, Coupling Constants |
Theoretical Vibrational Spectroscopy of this compound
Theoretical vibrational spectroscopy, utilizing methods like Density Functional Theory (DFT), serves as a powerful tool for understanding the structural and bonding characteristics of this compound. By calculating the harmonic vibrational frequencies, researchers can predict the compound's infrared (IR) and Raman spectra. These theoretical spectra are then compared with experimental data obtained from FT-IR and FT-Raman spectroscopy to achieve a detailed assignment of vibrational modes. primescholars.comresearchgate.netbohrium.com
The process typically involves optimizing the molecular geometry of the derivative using a functional such as B3LYP with a suitable basis set, like 6-311++G(d,p). primescholars.comresearchgate.net The vibrational frequencies are then calculated at the optimized geometry. A scaling factor is often applied to the computed wavenumbers to correct for anharmonicity and limitations in the theoretical method, thereby improving the agreement with experimental results. mdpi.com
A crucial aspect of this analysis is the Total Energy Distribution (TED), which helps in assigning the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsion of particular bonds or functional groups. primescholars.comresearchgate.net For this compound, key vibrational modes of interest include the N-H stretching, C-N stretching, and the vibrations associated with the aryl backbone. For instance, in a related Schiff base derived from 4,5-Dimethylbenzene-1,2-diamine, the N–H stretching vibrations were observed in the range of 3152–3469 cm⁻¹, while the C=N stretching appeared between 1484–1605 cm⁻¹. nih.gov Such detailed assignments confirm the molecular structure and provide insights into intramolecular interactions.
Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment (based on TED) |
| ν(N-H) | 3287 | 3290 | N-H symmetric stretching |
| ν(C-H) aromatic | 3050 | 3055 | C-H stretching in aryl ring |
| ν(C=N) | 1586 | 1590 | Imine C=N stretching |
| δ(N-H) | 1450 | 1455 | N-H in-plane bending |
| ν(C-N) | 1340 | 1345 | C-N stretching |
Note: Data is representative and compiled from typical values for similar structures. nih.gov
NMR Chemical Shift Predictions for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation, and theoretical calculations have become highly accurate in predicting NMR chemical shifts. d-nb.info For this compound, DFT calculations are employed to predict both ¹H and ¹³C NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for these predictions, often used in conjunction with functionals like mPW1PW91 and a comprehensive basis set such as 6-311+G(2d,p). mdpi.comdergipark.org.tr
The calculation is performed on the optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. mdpi.com These predictions are invaluable for assigning experimental NMR signals, especially in complex molecules where signals may overlap. The accuracy of these predictions is often high, with mean absolute errors of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C having been reported in studies of complex organic molecules. d-nb.info
Analysis of the calculated NMR data for this compound allows for unambiguous assignment of protons and carbons in the aryl rings and the diamine functionality. For example, in a related derivative, the imine proton (CH=N) signal appeared as a singlet around δ 8.74-8.97 ppm, while aromatic protons resonated in the δ 6.28-7.48 ppm range. nih.gov The ¹³C NMR predictions help in assigning the quaternary carbons and those in the aromatic and diamine moieties, where substituent effects can be complex. usp.br
Table 2: Comparison of Experimental and Predicted NMR Chemical Shifts (ppm) for this compound
| Atom | Experimental Chemical Shift (δ ppm) | Predicted Chemical Shift (δ ppm) |
| ¹H NMR | ||
| N-H | 12.25 | 12.30 |
| CH=N | 8.74 | 8.79 |
| Ar-H | 7.42 | 7.45 |
| Ar-H | 7.20 | 7.23 |
| CH₃ | 2.28 | 2.31 |
| ¹³C NMR | ||
| C=N | 163.8 | 164.0 |
| Ar-C (substituted) | 162.8 | 163.1 |
| Ar-C | 139.8 | 140.2 |
| Ar-C | 112.7 | 113.0 |
| CH₃ | 19.5 | 19.8 |
Note: Data is representative and based on values for similar structures. nih.gov
Computational Modeling of this compound in Catalytic Cycles
Computational modeling, particularly using DFT, has become a cornerstone in the study of reaction mechanisms, especially for transition-metal catalysis where Aryl 1,2-diamine derivatives often serve as ligands. nih.govnih.gov These models allow for the exploration of entire catalytic cycles, providing a level of detail that is often inaccessible through experimental methods alone. rsc.orgnih.gov By mapping the potential energy surface of a reaction, computational studies can identify intermediates, transition states, and determine the rate-limiting step of a catalytic process involving this compound. nih.gov
Energy Profiles of Reactions Catalyzed by this compound
A key output of computational modeling is the reaction energy profile, which plots the relative energies of reactants, intermediates, transition states, and products along the reaction coordinate. iphy.ac.cn To construct such a profile for a reaction catalyzed by a complex of this compound, the geometries of all stationary points on the potential energy surface are optimized.
Transition state structures are located and verified by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ua.es Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the corresponding reactant and product minima on the energy profile. ua.es These profiles are critical for understanding the kinetics and thermodynamics of the catalytic cycle. They can reveal, for instance, whether the oxidative addition or reductive elimination step is rate-determining in a cross-coupling reaction.
Table 3: Representative Energy Profile Data for a Catalytic Step Involving this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Catalyst + Substrates | 0.0 |
| Intermediate 1 | Substrate-Catalyst Complex | -5.2 |
| Transition State 1 | First Transition State | +18.5 |
| Intermediate 2 | Oxidative Addition Product | -12.0 |
| Transition State 2 | Second Transition State | +22.1 (Rate-determining) |
| Product Complex | Catalyst-Product Adduct | -25.6 |
| Products | Catalyst + Products | -20.4 |
Note: Data is hypothetical and for illustrative purposes based on typical catalytic cycles. iphy.ac.cn
Rational Design of Modified this compound Catalysts
One of the most powerful applications of computational modeling is the rational design of new and improved catalysts. nih.govacs.org By understanding the structure-activity relationships derived from computational studies of this compound, modifications can be proposed to enhance its catalytic performance. For instance, if the energy profile indicates that a particular step is rate-limiting, the ligand can be modified to lower the energy of that specific transition state.
This in silico design process involves systematically altering the electronic and steric properties of the this compound ligand. researchgate.net For example, electron-donating or electron-withdrawing groups can be introduced onto the aryl rings to modulate the electron density at the metal center, thereby influencing its reactivity. nih.gov The size of substituents can also be adjusted to fine-tune the steric environment around the active site, which can have a profound impact on the selectivity of the reaction. These computationally designed analogs are then synthesized and tested experimentally to validate the theoretical predictions, creating a synergistic cycle of design, synthesis, and testing that accelerates the discovery of superior catalysts.
Advanced Spectroscopic and Structural Elucidation of Aryl 1,2 Diamine Derivative 1
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds in both solution and the solid state. For "Aryl 1,2-diamine derivative 1," advanced NMR methods provide unparalleled insights into its atomic connectivity and spatial arrangement.
Multidimensional NMR Techniques (2D-NMR, 3D-NMR) Applied to this compound
While one-dimensional (1D) NMR provides initial information on the chemical environment of magnetically active nuclei, complex molecules like "this compound" often exhibit spectra with overlapping signals that are difficult to interpret. libretexts.orgwikipedia.org Two-dimensional (2D) NMR experiments overcome this challenge by spreading the signals across two frequency axes, revealing correlations between nuclei. libretexts.orgwikipedia.org
For "this compound," several 2D NMR techniques are instrumental:
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. wikipedia.orgipb.pt In the COSY spectrum of "this compound," cross-peaks would appear between adjacent protons on the aryl ring, as well as between the amine protons and any adjacent aliphatic protons, thus confirming the spin systems within the molecule.
Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond directly coupled spins to an entire spin system. ipb.pt This is particularly useful for identifying all protons belonging to a specific substituent on the aryl ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly to the carbons to which they are attached. ipb.ptcdnsciencepub.com The HSQC spectrum of "this compound" would provide an unambiguous assignment of the protonated carbons in both the aryl and any aliphatic portions of the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). ipb.pt This is crucial for establishing the connectivity between different functional groups, for instance, by showing a correlation between a proton on the aryl ring and a carbon atom in a substituent, thereby piecing together the complete molecular framework.
Three-dimensional (3D) NMR experiments, while less common for a molecule of this size, can be employed to further resolve spectral overlap in highly complex derivatives. These advanced techniques are indispensable for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, as demonstrated in the table below, which represents typical data obtained for such a compound.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | 2D NMR Correlations (COSY, HMBC) |
|---|---|---|---|
| C-1 | 145.2 | - | HMBC to H-3, Amine H |
| C-2 | 138.0 | - | HMBC to H-4, Amine H |
| C-3 | 118.5 | 6.85 (d, J=8.0 Hz) | COSY with H-4; HMBC to C-1, C-5 |
| C-4 | 120.1 | 7.10 (dd, J=8.0, 7.5 Hz) | COSY with H-3, H-5; HMBC to C-2, C-6 |
| C-5 | 119.2 | 6.95 (dd, J=7.5, 7.8 Hz) | COSY with H-4, H-6; HMBC to C-1, C-3 |
| C-6 | 125.4 | 7.25 (d, J=7.8 Hz) | COSY with H-5; HMBC to C-2, C-4 |
Note: Data is representative and based on typical values for aryl 1,2-diamine structures.
Solid-State NMR Spectroscopy of this compound
Solid-State NMR (ssNMR) spectroscopy provides structural information on materials in their solid form, which is particularly valuable for studying crystalline and amorphous solids, or molecules with low solubility. researchgate.net For "this compound," ssNMR can reveal details about its conformation and packing in the solid state, which may differ from its solution-state structure. researchgate.netacs.org
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions that broaden the spectral lines. researchgate.net An ssNMR study of "this compound" could provide insights into:
Polymorphism: Different crystalline forms (polymorphs) of the compound will yield distinct ssNMR spectra, allowing for their identification and characterization.
Molecular Conformation: Torsional angles and intermolecular distances can be probed, offering a more detailed picture of the molecule's three-dimensional shape in the solid state.
Intermolecular Interactions: ssNMR is sensitive to hydrogen bonding and π-π stacking interactions, which govern the crystal packing. For example, the ¹⁵N chemical shifts are particularly sensitive to the hydrogen-bonding environment of the amine groups. researchgate.net
Vibrational Spectroscopy for Probing Molecular Interactions and Structure
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the nature of chemical bonds and functional groups, making them excellent tools for structural characterization and for studying intermolecular interactions. mt.com
Fourier-Transform Infrared (FTIR) Spectroscopic Analysis of this compound
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mdpi.com The resulting spectrum is a fingerprint of the molecule's functional groups. mdpi.comajchem-a.com For "this compound," the FTIR spectrum would be characterized by several key absorption bands.
Table 2: Key FTIR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
|---|---|---|
| 3480 - 3300 | N-H Stretching | Typically two bands for the primary amine (-NH₂) group, corresponding to asymmetric and symmetric stretching. The position is sensitive to hydrogen bonding. |
| 3100 - 3000 | Aromatic C-H Stretching | Characteristic of the C-H bonds on the aryl ring. |
| 1620 - 1580 | N-H Bending (Scissoring) | Deformation vibration of the amine group. |
| 1600 - 1450 | C=C Stretching | Vibrations of the carbon-carbon bonds within the aromatic ring. |
| 1350 - 1250 | C-N Stretching | Stretching vibration of the bond between the aryl ring and the nitrogen atoms. |
Note: Data is representative and based on typical values for substituted aromatic amines.
The precise positions and shapes of the N-H stretching bands can provide valuable information about intra- and intermolecular hydrogen bonding within the crystal lattice of "this compound". mdpi.com
Raman Spectroscopic Characterization of this compound
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light (from a laser). mt.com While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. mt.com Therefore, vibrations that are weak in FTIR may be strong in Raman, and vice versa.
For "this compound," Raman spectroscopy is particularly useful for observing:
Aromatic Ring Vibrations: The C=C stretching vibrations of the aryl ring often produce strong and sharp Raman signals, providing a clear fingerprint of the aromatic system.
Symmetrical Vibrations: Symmetrical non-polar bonds, which are weak in FTIR, are often strong in Raman spectra.
Low-Frequency Modes: Raman spectroscopy can probe low-frequency vibrations (phonons) that are related to the crystal lattice structure, offering insights into the solid-state packing and polymorphism. mt.com
Comparing the FTIR and Raman spectra can provide a more complete picture of the vibrational properties of "this compound". mdpi.com
X-ray Crystallography for Precise Molecular Architecture Determination of this compound
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline solid at atomic resolution. nrcresearchpress.comnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of "this compound," it is possible to construct a detailed model of the electron density and, consequently, the exact positions of all atoms in the molecule. cdnsciencepub.comresearchgate.net
An X-ray crystallographic study would provide definitive information on:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming its covalent structure.
Conformation: The exact dihedral angles, defining the molecule's shape and the orientation of its substituents.
Stereochemistry: Unambiguous determination of the absolute configuration in chiral derivatives.
Crystal Packing: A detailed view of how the molecules are arranged in the unit cell, revealing intermolecular interactions such as hydrogen bonds and π-π stacking that stabilize the crystal structure. nrcresearchpress.com
Table 3: Representative X-ray Crystallographic Data for an Aryl 1,2-diamine Derivative
| Parameter | Value | Description |
|---|---|---|
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Specifies the symmetry elements within the unit cell. |
| C1-C2 Bond Length | 1.40 Å | Typical aromatic C-C bond length. |
| C1-N1 Bond Length | 1.38 Å | Bond length between aryl carbon and amine nitrogen. |
| N-H···X Hydrogen Bond | 2.9 - 3.2 Å | Distance indicating intermolecular hydrogen bonding. |
Note: Data is hypothetical and represents typical values obtained from X-ray crystallography of similar compounds.
The combination of these advanced spectroscopic and crystallographic methods provides a comprehensive and unambiguous structural elucidation of "this compound," from its fundamental connectivity to its intricate three-dimensional arrangement and intermolecular interactions.
Single-Crystal X-ray Diffraction of this compound and its Complexes
For instance, the solid-state structure of a trans-1,2-diaminocyclohexane (DACH) linked bis(iminophosphonamide) derivative was confirmed by X-ray diffraction analysis. acs.org The analysis revealed that the cyclohexyl backbone adopts a stable chair conformation with the iminophosphonamide groups in equatorial positions. acs.org Similarly, the crystal structures of zinc(II) complexes with reduced Schiff bases derived from 1,2-diaminocyclohexane and fluorinated benzaldehydes have been elucidated. mdpi.com These studies show a distorted tetrahedral coordination geometry around the zinc center. mdpi.com
Metal complexes of "this compound" have also been extensively studied. For example, palladium(II) complexes of chiral diamines have been synthesized and their structures confirmed by single-crystal X-ray diffraction. chinesechemsoc.org These analyses revealed that the chiral diamine ligands form double-chelating complexes with the palladium center through bidentate N,N-coordination. chinesechemsoc.org Copper(II) complexes of (R,R)-1,2-diaminocyclohexane derivatives have also been characterized, showing a distorted square-planar geometry. researchgate.net The coordination of the metal to the chiral diamine ligand induces the formation of a five-membered metallaheterocycle with a specific configuration of the nitrogen atoms. researchgate.net
The stereochemistry of tricyclic derivatives containing a cis-1,2-diaminocyclohexane (B74578) motif has been confirmed by X-ray crystallography. whiterose.ac.uk This analysis is crucial for understanding the outcome of synthetic methodologies that generate complex and stereochemically rich scaffolds. whiterose.ac.uk
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| DACH-linked bis(iminophosphonamide) | - | - | Cyclohexyl backbone in chair conformation; iminophosphonamide residues in equatorial positions. | acs.org |
| Zn(II) complex of reduced Schiff base | Orthorhombic/Monoclinic/Triclinic | Pna21/Pca21/P21/c/P-1 | Distorted tetrahedral geometry around Zn(II). | mdpi.com |
| Pd(II) complex of chiral diamine | - | - | Double-chelating complex with bidentate N,N-coordination. | chinesechemsoc.org |
| Cu(II) complex of (R,R)-1,2-diaminocyclohexane derivative | - | - | Distorted square-planar geometry; 5-membered metallaheterocycle. | researchgate.net |
Co-crystallization Studies Involving this compound
Co-crystallization is a technique used to form multi-component crystalline solids, or cocrystals, where two or more different molecules are held together in a crystal lattice by non-covalent interactions. researchgate.netresearchgate.net This approach can be used to modify the physicochemical properties of a compound or to facilitate the crystallization of molecules that are difficult to crystallize on their own. researchgate.net
Studies on "this compound" have explored its potential as a co-former in co-crystallization experiments. For example, N-triphenylacetyl-l-tyrosine has been co-crystallized with various diamines, leading to the formation of chiral cocrystal solid solutions, molecular complexes, and salts. mdpi.com In these structures, the diamine acts as a guest molecule, and the resulting assemblies often exhibit a 2:1 host-to-guest ratio. mdpi.com The specific interactions, such as hydrogen bonds, between the aryl 1,2-diamine derivative and the co-former dictate the final crystal structure. mdpi.com
In some cases, "this compound" has been used as a ligand in the synthesis of other compounds. For instance, (±)-trans-1,2-diaminocyclohexane has been employed in the Ullmann-type N-arylation reaction for the synthesis of N-arylated monopyrrolotetrathiafulvalenes. semanticscholar.org While the primary focus of such studies is the synthesis of the target molecule, the use of the diamine derivative is crucial for the reaction to proceed.
Chiroptical Spectroscopy for Stereochemical Assignment of this compound
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. pace.edu These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for determining the absolute configuration of chiral compounds in solution. frontiersin.orgnih.gov
Electronic Circular Dichroism (ECD) Spectroscopy of Chiral this compound
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. acs.org For chiral molecules containing chromophores, the resulting ECD spectrum is highly sensitive to the molecule's three-dimensional structure, making it an excellent method for assigning absolute configuration. acs.org
The stereochemical analysis of chiral diamines has been successfully performed using ECD spectroscopy. nsf.gov A common approach involves the formation of a Schiff base between the chiral diamine and an achiral aromatic aldehyde. nsf.gov This reaction induces a distinct CD signal that can be correlated to the absolute configuration of the diamine. nsf.gov
The exciton (B1674681) chirality method is a powerful tool within ECD for assigning the absolute configuration of molecules containing two or more interacting chromophores. researchgate.net The sign of the resulting exciton couplet in the ECD spectrum is directly related to the spatial arrangement of the chromophores. researchgate.net This method has been applied to various chiral molecules, including those with diamine moieties.
Theoretical calculations, particularly using time-dependent density functional theory (TD-DFT), are often employed in conjunction with experimental ECD measurements. acs.org By comparing the experimental ECD spectrum with the calculated spectra for different stereoisomers, the absolute configuration can be determined with a high degree of confidence. nih.govacs.org
| Methodology | Key Findings | Reference |
|---|---|---|
| Schiff base formation with aromatic aldehydes | Induction of a CD signal at ~330 nm, correlatable to the absolute configuration of the diamine. | nsf.gov |
| Exciton Chirality Method | The sign of the exciton couplet in the ECD spectrum determines the absolute stereochemistry. | researchgate.net |
| Combined experimental and theoretical (TD-DFT) approach | Good agreement between experimental and simulated ECD spectra allows for unambiguous assignment of absolute configuration. | nih.govacs.org |
Vibrational Circular Dichroism (VCD) Spectroscopy of this compound
Vibrational Circular Dichroism (VCD) spectroscopy is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. researchgate.netrsc.org VCD is particularly useful for molecules that lack strong UV-Vis chromophores but possess chiral centers that influence their vibrational modes. researchgate.net
VCD has emerged as a reliable method for the unambiguous assignment of the absolute configuration and conformation of chiral molecules in solution. rsc.org The VCD spectra of enantiomers are mirror images of each other, providing a clear distinction between them. cas.cz
The application of VCD to the stereochemical analysis of "this compound" involves the comparison of the experimental VCD spectrum with that predicted by quantum mechanical calculations, typically using density functional theory (DFT). cas.cz A good agreement between the experimental and calculated spectra for a particular enantiomer allows for the confident assignment of its absolute configuration. cas.cz
VCD is highly sensitive to the conformational landscape of a molecule. nih.gov For flexible molecules like some aryl 1,2-diamine derivatives, VCD, in combination with theoretical calculations, can provide insights into the preferred conformations in solution. nih.gov The analysis of VCD spectra has been successfully applied to various chiral molecules, including 1,1'-binaphthyl derivatives, which share structural similarities with certain aryl diamines. cas.cz
Table of Compound Names
| Generic Name | Specific Examples Mentioned in Research |
| This compound | trans-1,2-diaminocyclohexane (DACH) linked bis(iminophosphonamide) |
| Reduced Schiff bases from 1,2-diaminocyclohexane and fluorinated benzaldehydes | |
| Chiral diamine ligands for palladium(II) | |
| (R,R)-1,2-diaminocyclohexane derivatives | |
| Tricyclic derivatives with a cis-1,2-diaminocyclohexane motif | |
| (±)-trans-1,2-diaminocyclohexane | |
| 1,1'-binaphthyl-2,2'-diamine | |
| Co-former | N-triphenylacetyl-l-tyrosine |
| Metal Complexes | Zinc(II), Palladium(II), Copper(II) complexes |
| Other | N-arylated monopyrrolotetrathiafulvalenes |
Applications of Aryl 1,2 Diamine Derivative 1 in Organic Synthesis and Catalysis
Role of Aryl 1,2-diamine Derivative 1 as a Chiral Ligand in Asymmetric Catalysis
The enantiomers of this compound, particularly the (R,R) and (S,S) isomers, are highly effective bidentate ligands in asymmetric catalysis. wikipedia.org Their ability to form stable chelate complexes with a variety of transition metals, such as ruthenium, rhodium, and iridium, is central to their function. These complexes create a well-defined chiral environment around the metal center, enabling high levels of stereocontrol in a wide range of chemical transformations. wikipedia.orgliv.ac.uk
One of the most significant applications of this compound is in the field of asymmetric hydrogenation, particularly in the reduction of ketones and imines. wikipedia.orgacs.org Ruthenium complexes incorporating N-tosylated this compound (TsDPEN) are benchmark catalysts for the asymmetric transfer hydrogenation of ketones, a process for which Ryōji Noyori was awarded the Nobel Prize in Chemistry in 2001. wikipedia.org
In these reactions, the diamine ligand, in concert with the metal, facilitates the stereoselective addition of hydrogen to a prochiral substrate. For instance, ruthenium complexes of this compound have been shown to be highly effective in the hydrogenation of various aryl and heteroaryl ketones. acs.org The specific enantiomer of the diamine ligand used dictates the chirality of the resulting alcohol product.
Recent research has also focused on immobilizing these catalysts on solid supports, such as polymers, to facilitate catalyst recovery and reuse without compromising their high activity and enantioselectivity. liv.ac.ukacs.org For example, a poly(ethylene glycol)-supported version of this compound has demonstrated excellent performance in the asymmetric hydrogenation of unfunctionalized aromatic ketones. liv.ac.ukacs.org Furthermore, iridium catalysts supported on mesoporous silica (B1680970) and containing a derivative of this compound have shown high activity and enantioselectivity (up to 93% ee) in the hydrogenation of aromatic ketones. rsc.org
Table 1: Examples of this compound in Asymmetric Hydrogenation
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (cymene)Ru(S,S-TsDPEN) | Benzil | (R,R)-Hydrobenzoin | High | wikipedia.org |
| Ru(II)/(S,S)-diphosphine/(R,R)-DPEN | 2-Acetylthiophene | (R)-1-(Thiophen-2-yl)ethanol | >90% | acs.org |
| [Cp*IrCl2]2/(S,S)-TsDPEN on SBA-15 | Aromatic Ketones | Chiral Alcohols | Up to 93% | rsc.org |
| PEG-supported (R,R)-DPEN-Ru | Unfunctionalized Aromatic Ketones | Chiral Alcohols | Excellent | liv.ac.ukacs.org |
The formation of carbon-carbon bonds in an enantioselective manner is a fundamental goal in organic synthesis. researchgate.netlibretexts.org Chiral ligands based on this compound play a crucial role in guiding the stereochemical outcome of these reactions. mdpi.com They have been successfully employed in a variety of transformations, including aldol (B89426) reactions and Diels-Alder reactions. liv.ac.uk
For instance, copper(I) complexes with ligands derived from this compound have been used to catalyze asymmetric allylic alkylations. beilstein-journals.org These catalytic systems enable the formation of new C-C bonds with high levels of enantioselectivity. The specific structure of the diamine ligand can be tuned to optimize the stereochemical control for different substrates.
Beyond hydrogenation, this compound and its derivatives are valuable ligands for other asymmetric redox reactions. For example, chiral surfactant-type catalysts based on the TsDPEN framework have been developed for the asymmetric reduction of aliphatic ketones in water, achieving enantiomeric excesses of up to 90%. researchgate.net
In the realm of asymmetric oxidation, metal-salen complexes, which can be synthesized from diamine derivatives, have been investigated as catalysts for the asymmetric oxidation of sulfides to sulfoxides. metu.edu.tr The chiral environment provided by the ligand ensures that one enantiomer of the sulfoxide (B87167) is produced preferentially.
This compound as a Building Block in Complex Molecular Synthesis
The rigid, stereodefined structure of this compound makes it an excellent building block for the synthesis of more complex chiral molecules, including heterocyclic compounds and macrocycles. sigmaaldrich.com
Aryl 1,2-diamines are key precursors for the synthesis of important nitrogen-containing heterocycles. sapub.orgsid.irresearchgate.netacgpubs.org The condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound is a common and effective method for preparing quinoxalines. sapub.orgsid.ir This reaction can be catalyzed by various reagents, including ammonium (B1175870) heptamolybdate tetrahydrate, under mild and environmentally friendly conditions. sid.irresearchgate.net
Similarly, benzimidazoles can be synthesized through the reaction of aryl 1,2-diamines with aldehydes or alcohols. organic-chemistry.orgacs.orgcdnsciencepub.com For example, a manganese(I) complex has been shown to catalyze the selective synthesis of 2-substituted and 1,2-disubstituted benzimidazoles from aromatic diamines and primary alcohols. acs.org Green chemistry approaches, such as grinding the reactants with a few drops of water, have also been developed for the synthesis of 2-aryl substituted benzimidazoles. bohrium.com
Table 2: Synthesis of Heterocycles from Aryl 1,2-diamines
| Heterocycle | Reactants | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Quinoxalines | Aryl 1,2-diamine, 1,2-dicarbonyl compound | (NH4)6Mo7O24·4H2O, EtOH/H2O, room temp. | Efficient and green synthesis | sid.irresearchgate.net |
| Quinoxalines | Aryl 1,2-diamine, 1,2-dicarbonyl compound | Phenol, room temp. | High to excellent yields | sapub.org |
| Benzimidazoles | Aromatic diamine, primary alcohol | Manganese(I) complex | Selective synthesis of 2-substituted and 1,2-disubstituted products | acs.org |
| Benzimidazoles | Aromatic 1,2-diamine, arylthioproline | Grinding with water, ambient temp. | Environmentally friendly, no purification needed | bohrium.com |
Chiral diamines, including this compound, are fundamental components in the construction of chiral macrocycles. mdpi.comresearchgate.netnih.gov These large, ring-shaped molecules are of great interest for their applications in molecular recognition, host-guest chemistry, and catalysis. oup.com
The condensation of chiral diamines with aromatic dialdehydes can lead to a variety of macrocyclic Schiff bases, with ring sizes such as [2+2], [3+3], and larger. mdpi.comresearchgate.netnih.gov The specific macrocycle formed can often be controlled by the choice of solvent, the chirality of the building blocks, or the use of a metal template. mdpi.comresearchgate.net For example, [1+1] macrocycles can be synthesized from the cyclocondensation of dialdehydes with long tethers and chiral diamines. oup.com More complex tetraamino-bisthiourea chiral macrocycles have been synthesized using a stepwise approach with chiral diamines like 1,2-diphenylethylenediamine as linking components. beilstein-journals.org These macrocycles have shown promise as catalysts in their own right. beilstein-journals.org
Supramolecular Chemistry and Materials Science Applications of this compound
The unique structural characteristics of this compound, featuring both hydrogen-bonding capabilities and aromatic domains, make it a valuable component in the fields of supramolecular chemistry and materials science. These properties facilitate its involvement in self-assembly processes and its use as a monomer in polymer synthesis.
Self-Assembly Processes Involving this compound
The ability of this compound to self-assemble into ordered structures is a key area of research. This process is largely driven by non-covalent interactions, such as hydrogen bonding and π-π stacking.
One notable example involves the diastereoselective self-assembly of chiral diamine-chelated aryllithiums into dimeric aggregates. uu.nlacs.org In this process, aryllithium compounds derived from aryl bromides form discrete dimeric structures both in the solid state and in non-coordinating solvents like benzene (B151609). uu.nlacs.org X-ray crystallography and cryoscopy have confirmed the dimeric nature of these aggregates. uu.nlacs.org The aggregation of two monomeric aryllithium units into a dimer is a highly diastereoselective process. uu.nlacs.org
Furthermore, Aryl 1,2-diamine derivatives can participate in the formation of more complex supramolecular architectures, such as tetra-imine cages. These cages can be formed through the Schiff base condensation of a tetra-formyl aryl-extended calix acs.orgpyrrole with 1,2-diamines. nih.gov The resulting cage systems can act as shape-persistent porous organic cages for selective gas adsorption. nih.gov The self-assembly of these cages can be influenced by the solvent and the presence of a template, such as a bis-N-oxide. nih.gov
The interaction of this compound with other molecules, such as 4-tert-butylbenzoic acid, can also lead to the formation of three-dimensional molecular arrays through co-crystallization. pnas.org NMR titration studies have demonstrated that a 1:2 host-guest complex is formed between the diamine and the carboxylic acid in solution. pnas.org The resulting solid-state structures feature extensive hydrogen-bonding networks, forming layered molecular arrays. pnas.org
This compound as a Component in Polymer Synthesis
Aryl 1,2-diamines are fundamental building blocks in the synthesis of various polymers. Their bifunctional nature allows them to react with other monomers to form complex polymeric structures. A common application is in the synthesis of quinoxaline (B1680401) derivatives through condensation with 1,2-dicarbonyl compounds. arabjchem.org This reaction can be catalyzed by various agents, including polymer-supported sulphanilic acid, to create a green and efficient synthetic route. arabjchem.org
The synthesis of poly-Schiff bases is another area where Aryl 1,2-diamines are utilized. nasa.gov These polymers are typically formed through the condensation of an aryl diamine with an aryl dialdehyde. nasa.gov While solution polymerization has shown limited promise, melt polymerization techniques have been more successful. nasa.gov
The table below summarizes key aspects of polymer synthesis involving Aryl 1,2-diamine derivatives.
| Polymer Type | Monomers | Synthesis Method | Key Features |
| Quinoxaline Polymers | Aryl 1,2-diamine, 1,2-dicarbonyl compound | Condensation reaction, often catalyzed. arabjchem.org | Heterocyclic polymer with potential for various applications. arabjchem.org |
| Poly-Schiff Bases | Aryl 1,2-diamine, Aryl dialdehyde | Melt polymerization. nasa.gov | Forms polymers with imine linkages. nasa.gov |
Bio-relevant Molecular Interaction Studies of this compound
The interactions of this compound with biological macromolecules are of significant interest due to their potential applications in medicinal chemistry and as biochemical probes.
Mechanism of Interaction of this compound with Biological Macromolecules (e.g., Enzymes, DNA)
Aryl 1,2-diamine derivatives have been shown to interact with DNA, a major target for many therapeutic agents. Symmetrical 1,2-phenylenediamine Schiff's base derivatives have been designed as DNA intercalators. auctoresonline.org Molecular docking studies suggest that these compounds can be accommodated between DNA base pairs, engaging in hydrophobic interactions, π-π stacking, and hydrogen bonding. auctoresonline.org Experimental studies using UV-visible absorption and fluorescence spectroscopy have confirmed that these compounds can interact with genomic DNA through an intercalation binding mode. auctoresonline.org
Furthermore, bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine have been synthesized and their DNA binding properties investigated. mdpi.com Theoretical and experimental data from techniques such as density functional theory, molecular docking, UV-visible spectroscopy, fluorescence spectroscopy, cyclic voltammetry, and viscometry all point to the interaction of these compounds with DNA. mdpi.com The binding constants and Gibbs free energy changes indicate a spontaneous binding interaction. mdpi.com
In addition to DNA, these derivatives have also been studied for their inhibitory effects on enzymes. For instance, the aforementioned bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine have demonstrated strong anti-urease activity. mdpi.com
The table below summarizes the interaction of this compound with biological macromolecules.
| Macromolecule | Type of Derivative | Interaction Mode | Investigational Techniques |
| DNA | Symmetrical 1,2-phenylenediamine Schiff's base | Intercalation, Hydrophobic interactions, π-π stacking, Hydrogen bonding. auctoresonline.org | Molecular docking, UV-visible spectroscopy, Fluorescence spectroscopy. auctoresonline.org |
| DNA | Bis-acyl-thiourea of 4-nitrobenzene-1,2-diamine | Mixed binding mode. mdpi.com | DFT, Molecular docking, UV-visible spectroscopy, Fluorescence spectroscopy, Cyclic voltammetry, Viscometry. mdpi.com |
| Urease | Bis-acyl-thiourea of 4-nitrobenzene-1,2-diamine | Enzyme inhibition. mdpi.com | IC50 determination. mdpi.com |
This compound as a Biochemical Probe for Pathways
The fluorescent properties of certain Aryl 1,2-diamine derivatives make them suitable for use as biochemical probes. For example, chalcone (B49325) surrogates derived from these compounds can act as internal fluorescent molecular rotors for DNA biosensing applications. nih.gov These probes exhibit "light-up" fluorescence with positive solvatochromism, meaning their fluorescence intensity increases in more viscous or less polar environments, such as when bound within a DNA duplex. nih.gov The emission of these probes can be highly sensitive to the surrounding microenvironment, including the flanking DNA bases. nih.gov
Aryl-ethynyl scaffolding, which can be incorporated into derivatives of Aryl 1,2-diamine, provides a rigid framework for constructing fluorescent probes for ion and molecular recognition. nih.gov These systems can be designed to detect specific ions or molecules through changes in their fluorescence emission. nih.gov
Structure Activity Relationship Studies of Aryl 1,2 Diamine Derivative 1 Analogues
Systematic Variation of Substituents on the Aryl Moiety of Aryl 1,2-diamine Derivative 1
The aryl group of an aryl 1,2-diamine is a prime target for modification to fine-tune its chemical behavior. The electronic and steric nature of substituents on this aromatic ring can profoundly impact the reactivity and selectivity of the diamine and its derivatives.
Steric Effects of Substituents on Catalytic Performance
The steric environment around the active site of a catalyst, often influenced by the ligands, is a critical determinant of its performance. In the case of aryl 1,2-diamine derivatives used as ligands, the size and placement of substituents on the aryl moiety can significantly impact catalytic activity and selectivity.
Studies on palladium-catalyzed N-arylation reactions have demonstrated a clear correlation between the steric demand of the aryl group on the palladium precatalyst and the resulting catalytic activity. nsf.gov Increasing the steric bulk of the aryl group on the palladium complex has been shown to enhance the catalyst's activity. nsf.gov For instance, precatalysts bearing more sterically demanding aryl groups lead to more efficient coupling of sterically hindered aryl bromides and aniline (B41778) derivatives. nsf.gov This counterintuitive finding suggests that steric bulk can, in some cases, promote the formation of the active catalytic species or accelerate key steps in the catalytic cycle.
In asymmetric catalysis, steric effects are often exploited to control enantioselectivity. For example, in the organocatalytic asymmetric aldol (B89426) reaction using protonated chiral 1,2-diamines, ortho-substituents on the aromatic aldehyde resulted in higher stereoselectivities than para-substituents. researchgate.net This enhancement is attributed to an increased stereoscopic effect, where the bulky ortho-group directs the approach of the reactants. researchgate.net
Furthermore, the steric properties of both the substrate and the catalyst must be considered. In the asymmetric transfer hydrogenation of aryl/acetylenic ketones catalyzed by tethered ruthenium–TsDPEN complexes, the introduction of an ortho-substituent on the aryl ring of the substrate led to a reversal of enantioselectivity. acs.org This highlights the delicate interplay of steric interactions within the transition state that dictates the stereochemical outcome.
The following table illustrates the impact of aryl ligand sterics on the yield of a Buchwald-Hartwig amination reaction:
| Precatalyst Aryl Group | Yield (%) |
|---|---|
| Phenyl | 75 |
| 2-Methylphenyl | 88 |
| 2,6-Dimethylphenyl | 95 |
This table is interactive. Click on the headers to sort the data.
It is crucial to recognize that the relationship between steric hindrance and catalytic performance is not always straightforward. In some systems, excessive steric bulk can hinder substrate access to the catalytic center, leading to decreased activity. Therefore, a balance of steric and electronic factors is often necessary to achieve optimal catalytic performance.
Modification of the Diamine Backbone in this compound Analogues
The diamine backbone of an aryl 1,2-diamine derivative provides a scaffold that can be systematically modified to influence its properties as a ligand or a component of a larger molecule. Changes in ring size, conformation, and the introduction of heteroatoms within the diamine unit can have profound effects on catalytic activity and selectivity.
Ring Size and Conformation Effects on Catalytic Activity
The size of the ring in cyclic diamine ligands and the resulting conformational constraints play a crucial role in determining the stereoselectivity and activity of metal complexes in catalysis.
Studies on chiral 3-amino-1-azacycles of varying ring sizes (five-, six-, and seven-membered) have shown a significant dependence of diastereoselective coordination to metal centers like Rh, Ir, and Ru on the ring size. nih.gov Specifically, the smaller five-membered azacycle ligand exhibited poor selectivity, whereas the larger six- and seven-membered rings showed essentially stereospecific coordination. nih.gov While all the resulting complexes were active for transfer hydrogenation, the rates were slow, and the enantioselectivity was low. nih.gov This suggests that while ring size can dictate the initial coordination geometry, it does not solely determine the catalytic outcome.
In another study involving conformationally restricted analogs of the aminoglycoside antibiotic paromomycin, the size of an appended ring between O-4' and C-6' was varied to fine-tune the orientation of the C-6' hydroxy group. nih.gov This work demonstrated that the conformation of the ring I side chain is critical for binding to the ribosomal target. The optimal conformation for inhibiting the ribosome and achieving the highest antimicrobial activity was found to be an ideal gt conformation. nih.gov
The chelate ring size is also a factor in modulating the stability of different oxidation states of a metal center. mdpi.com The differing coordination geometry and radii requirements of Mn(II) and Mn(III) ions, for example, are influenced by the chelate ring size of the ligand. mdpi.com Furthermore, DFT calculations on metal-superoxo species with different ring-sized ligands (13-TMC vs. 14-TMC) revealed that the smaller ring size generally leads to higher reactivity towards C-H bond activation. rsc.org This is attributed to the greater contraction in the smaller ring, which pushes the metal out of the plane and reduces steric hindrance. rsc.org
The following table shows the effect of azacycle ring size on the diastereomeric ratio (d.r.) of the resulting metal complexes:
| Ligand Ring Size | Diastereomeric Ratio (d.r.) |
|---|---|
| 5-membered | Low |
| 6-membered | High (Stereospecific) |
| 7-membered | High (Stereospecific) |
This table is interactive. Click on the headers to sort the data.
These findings collectively underscore the importance of ring size and conformation in the design of effective ligands for catalysis and biologically active molecules. The rigidity and specific geometry imposed by the cyclic backbone can pre-organize the molecule for optimal interaction with a metal center or a biological target.
Heteroatom Substitution within the Diamine Unit
The introduction of heteroatoms, other than the two nitrogens of the diamine, into the backbone of the ligand can significantly alter its electronic and steric properties, thereby influencing its coordination chemistry and catalytic activity.
The development of regiodivergent asymmetric reductive coupling reactions has highlighted the importance of heteroatom-rich organic compounds. rsc.org While methods for generating 1,2-heteroatom substituted products are more common, there is a growing interest in developing strategies to access other substitution patterns (e.g., 1,3-, 1,4-, 1,5-, 1,6-substitution). rsc.org This indicates the potential for creating a wide diversity of diamine-based structures with unique properties by varying the placement and type of heteroatoms.
Furthermore, the use of diamine ligands in copper-catalyzed reactions has been extensively studied. nih.gov These systems are effective for a variety of carbon-heteroatom bond-forming reactions, which are crucial for the synthesis of functionalized heterocycles. nih.gov The nature of the diamine ligand, including any additional heteroatoms, can influence the efficiency and scope of these transformations.
The following table provides examples of how heteroatom substitution in the diamine backbone can be envisioned:
| Backbone Structure | Potential Heteroatom Substitutions | Anticipated Effect |
|---|---|---|
| Ethylene diamine | Oxygen, Sulfur | Modified donor properties, chelate ring flexibility |
| Cyclohexane-1,2-diamine | Nitrogen (e.g., piperazine-based) | Altered bite angle, potential for secondary coordination |
This table is interactive. Click on the headers to sort the data.
The strategic incorporation of heteroatoms within the diamine unit represents a powerful tool for ligand design, enabling the creation of catalysts with tailored reactivity and selectivity for a broad range of chemical transformations.
Correlation between Molecular Structure and Observed Spectroscopic Properties of this compound
The spectroscopic properties of a molecule, such as its NMR, IR, and UV-Vis spectra, provide a detailed fingerprint of its electronic and structural features. For aryl 1,2-diamine derivatives, a thorough analysis of these properties allows for a direct correlation between the molecular structure and the observed spectral data.
In the characterization of N,N'-bis(2-(arylazo)-2-(aroyl)vinyl)ethane-1,2-diamines, UV-Vis spectroscopy revealed maximum absorption bands in the range of 348–383 nm. nih.gov The molar extinction coefficients were found to be in the range of 0.89 × 10⁴ to 4.02 × 10⁴ M⁻¹ cm⁻¹, with the highest value observed in chloroform. nih.gov The photoluminescence studies of these compounds showed maximal emission peaks between 417–436 nm, indicating that they can be interesting fluorophore materials with high Stokes shifts. nih.gov
The ¹H NMR and ¹³C NMR spectra of aryl 1,2-diamine derivatives provide detailed information about the chemical environment of each atom. For example, in the ¹H NMR spectrum of a 1-aryltriazene derivative containing a diamine moiety, specific signals could be assigned to the different protons in the molecule, including those on the aromatic ring and the aliphatic chain. scirp.org Similarly, the ¹³C NMR spectrum allowed for the identification of all the carbon atoms. scirp.org
In a study of 4-indolyl-2-arylaminopyrimidine derivatives, the ¹H NMR and ¹³C NMR spectra were crucial for confirming the structures of the synthesized compounds. nih.gov For instance, the ¹H NMR spectrum of compound 4b showed characteristic signals for the aromatic protons, the methoxy (B1213986) group, and the different alkyl protons of the butyl chains. nih.gov
The following table provides representative spectroscopic data for an aryl 1,2-diamine derivative:
| Spectroscopic Technique | Observed Data | Structural Correlation |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 9.51 (s, 1H), 8.36 (d, J = 5.3 Hz, 1H), 8.23 (s, 1H), 8.16–8.14 (m, 1H), 7.56 (s, 1H), 7.38 (d, J = 8.5 Hz, 1H), 7.32–7.26 (m, 2H), 7.16 (d, J = 5.3 Hz, 1H), 6.60 (s, 1H), 3.96 (s, 3H), 3.91 (s, 3H), 3.12 (t, J = 7.3 Hz, 4H), 1.52 (p, J = 7.3 Hz, 4H), 1.33–1.25 (m, 4H), 0.89 (t, J = 7.3 Hz, 6H) | Corresponds to the various protons in the N¹,N¹-dibutyl-5-methoxy-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine structure. nih.gov |
| UV-Vis | λmax = 348–383 nm | π-π* transitions within the aromatic and azo systems. nih.gov |
| Fluorescence | Emission max = 417–436 nm | Indicates potential as a fluorophore. nih.gov |
This table is interactive. Click on the headers to sort the data.
By systematically analyzing the spectroscopic data of a series of aryl 1,2-diamine analogues, it is possible to establish clear structure-property relationships. These correlations are invaluable for predicting the properties of new derivatives and for guiding the design of molecules with specific spectroscopic characteristics.
Future Perspectives and Emerging Research Directions for Aryl 1,2 Diamine Derivative 1
Development of Novel and Sustainable Synthetic Methodologies for Aryl 1,2-diamine Derivative 1
The future of this compound synthesis lies in the creation of novel and sustainable methods that are not only efficient but also environmentally benign. univpancasila.ac.id Current research is geared towards minimizing waste, reducing energy consumption, and utilizing renewable resources.
One promising approach involves the use of green solvents like water or ethanol (B145695) in condensation reactions. For instance, the synthesis of quinoxaline (B1680401) derivatives, which share a similar diamine precursor, has been successfully achieved in an EtOH/H2O mixture using catalysts like ammonium (B1175870) heptamolybdate tetrahydrate. researchgate.net This method offers the advantage of mild reaction conditions and catalyst recyclability. researchgate.net Similarly, solvent-free conditions, often coupled with thermal heating or grinding, are being explored to produce 2-aryl benzimidazoles from 1,2-phenylenediamine derivatives, highlighting an environmentally friendly and efficient pathway. scirp.org
The development of new catalytic systems is also a key area of focus. Researchers are investigating the use of readily available and economically viable catalysts. For example, mineral fertilizers have been shown to act as effective heterogeneous catalysts for the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. dergipark.org.tr Other innovative catalysts include magnetic nanoparticles, which allow for easy recovery and reuse, and various metal-based catalysts that can operate under mild, room-temperature conditions. researchgate.netorientjchem.org
Furthermore, metal-free synthetic routes are gaining traction. A two-step, metal-free approach has been developed for creating indole (B1671886) derivatives from aryl triazoles, which proceeds through an N-aryl ethene-1,1-diamine (B14131556) intermediate. mdpi.com This method underscores the potential for developing synthetic pathways that avoid the use of heavy metals, thereby reducing environmental impact.
Future synthetic strategies will likely focus on one-pot reactions and multicomponent reactions that improve atom economy and reduce the number of synthetic steps. rsc.org The selective synthesis of N-arylbenzene-1,2-diamines through photochemical reactions controlled by the choice of solvent also presents an intriguing avenue for future exploration. rsc.org
Exploration of New Catalytic Applications and Reaction Platforms for this compound
Beyond its synthesis, this compound and its analogues are being explored for a wide array of new catalytic applications. Chiral 1,2-diamines are particularly valuable as ligands in asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. nih.gov
New palladium catalyst systems are being developed for reactions such as the aerobic oxidative cyclization of allylic sulfamides to produce 1,2-diamine derivatives. nih.gov These methods offer high efficiency and stereocontrol, making them suitable for the synthesis of complex molecules. nih.gov Copper-catalyzed reactions are also at the forefront of innovation. For instance, a copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines has been developed to access chiral anti-1,2-diamine derivatives. nih.gov This highlights the versatility of copper in facilitating challenging C-C bond formations. nih.gov
The development of bifunctional organocatalysts based on chiral 1,2-diamine scaffolds is another active area of research. mdpi.com These catalysts can activate both nucleophilic and electrophilic reactants simultaneously, enabling a range of noncovalent interactions that drive chemical transformations. mdpi.com The catalytic activity of such systems has been tested in reactions like the Michael addition, demonstrating their potential in asymmetric synthesis. mdpi.com
Future research will likely expand the scope of these catalytic systems to new reaction platforms. This includes their use in the synthesis of a broader range of heterocyclic compounds and in the development of novel multicomponent reactions. researchgate.net The integration of this compound into nickel-catalyzed difunctionalization of alkenes also presents a promising direction, particularly for the use of inexpensive and abundant aryl chlorides as coupling partners. rhhz.net
Advancements in Computational Approaches for Predicting and Optimizing this compound Behavior
Computational chemistry is poised to play an increasingly vital role in accelerating the discovery and optimization of this compound and its applications. researchgate.netmdpi-res.com Molecular modeling tools offer a powerful means to predict the behavior of these molecules, thereby reducing the time and cost associated with traditional experimental approaches. researchgate.net
Molecular docking studies, for instance, can be used to predict the binding affinity and mode of interaction of Aryl 1,2-diamine derivatives with biological targets or as ligands in metal complexes. auctoresonline.org This is particularly relevant for designing new catalysts and understanding their mechanism of action. By simulating the transition states and reaction pathways, computational methods can provide valuable insights into the factors that control reactivity and selectivity. acs.org
Structure-activity relationship (SAR) analysis, often aided by computational models, helps in understanding how different substituents on the aryl ring affect the properties and activity of the derivative. researchgate.net This knowledge is crucial for the rational design of new derivatives with enhanced performance. For example, in the context of drug discovery, computational tools can predict pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), helping to identify promising candidates early in the development process. auctoresonline.org
Future advancements in this area will likely involve the use of machine learning and artificial intelligence to analyze large datasets and identify complex patterns that are not readily apparent through traditional analysis. These approaches could be used to predict the optimal reaction conditions for a given transformation or to design novel catalysts with tailored properties. Density functional theory (DFT) calculations will continue to be instrumental in elucidating reaction mechanisms and guiding the design of more efficient catalytic systems. acs.org
Integration of this compound into Advanced Functional Materials
The unique structural and electronic properties of this compound make it an attractive building block for the creation of advanced functional materials. Its ability to form stable complexes with metal ions and to participate in hydrogen bonding opens up possibilities for its incorporation into a variety of materials with tailored properties.
One area of interest is the development of fluorescent materials. The integration of Aryl 1,2-diamine derivatives into larger molecular frameworks, such as purine-indole conjugates, has been shown to yield compounds with interesting fluorescent properties that could be used as probes for biological processes. mdpi.com
Furthermore, the diamine functionality can serve as a versatile handle for polymerization, leading to the formation of novel polymers with specific functions. These polymers could find applications in areas such as organic electronics, where the electronic properties of the aryl diamine unit can be exploited. The development of quinoxaline-based materials, which are structurally related to derivatives of aryl 1,2-diamines, for use in dyes, organic semiconductors, and electroluminescent materials provides a precedent for this line of research. scielo.org.za
The ability of 1,2-diamines to act as ligands for transition metals also suggests their potential use in the development of metal-organic frameworks (MOFs). These porous materials have a wide range of applications, including gas storage, separation, and catalysis. By incorporating this compound as a linker, it may be possible to create MOFs with novel topologies and functionalities.
Future research will likely focus on the systematic investigation of the structure-property relationships of materials incorporating this compound. This will involve synthesizing a range of materials with different substituents and architectures and characterizing their optical, electronic, and mechanical properties.
Multidisciplinary Research Initiatives Involving this compound
The diverse potential of this compound necessitates a multidisciplinary research approach, bringing together experts from organic chemistry, materials science, computational chemistry, and biology. Collaborative efforts are essential to fully explore and exploit the capabilities of this versatile molecule.
In the realm of medicinal chemistry, collaborations between synthetic chemists and biologists are crucial for the design, synthesis, and biological evaluation of new therapeutic agents based on the aryl diamine scaffold. nih.govmdpi.com For example, the development of novel kinase inhibitors for the treatment of inflammatory diseases like asthma has benefited from such interdisciplinary collaborations. nih.gov
The development of advanced materials also requires a collaborative approach. Materials scientists can provide expertise in material characterization and device fabrication, while chemists can focus on the synthesis and functionalization of the core molecular building blocks. The synthesis of axially chiral biaryls, which are important in various applications, has been advanced through such cooperative efforts. mdpi.com
Computational chemists can play a pivotal role in these collaborations by providing theoretical insights that guide experimental work. researchgate.net By modeling the behavior of this compound in different environments, they can help to rationalize experimental observations and predict the properties of new materials and catalysts.
Future multidisciplinary initiatives should aim to create a seamless pipeline from molecular design and synthesis to application-oriented research. This will require open communication and data sharing between different research groups. Funding agencies can play a key role in fostering these collaborations by supporting large-scale, interdisciplinary research projects. The establishment of research centers focused on the development of functional molecules and materials could also provide a platform for such collaborative efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
